molecular formula C13H20BNO4S B1286008 N-METHYL-4-BENZENESULFONAMIDEBORONIC ACID PINACOL ESTER CAS No. 1073353-47-5

N-METHYL-4-BENZENESULFONAMIDEBORONIC ACID PINACOL ESTER

Cat. No.: B1286008
CAS No.: 1073353-47-5
M. Wt: 297.2 g/mol
InChI Key: CLGYHPYEQCQBDA-UHFFFAOYSA-N
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Description

N-Methyl-4-benzenesulfonamideboronic acid pinacol ester (CAS: Not explicitly provided in evidence, but structurally inferred) is a boronic acid pinacol ester derivative featuring a benzenesulfonamide group with an N-methyl substituent at the para position. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) protects the boronic acid moiety, enhancing stability and solubility for synthetic applications. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures prevalent in pharmaceuticals and materials science . Its sulfonamide group confers unique hydrogen-bonding capabilities and electronic effects, influencing reactivity and interactions in catalytic or biological systems.

Properties

IUPAC Name

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-6-8-11(9-7-10)20(16,17)15-5/h6-9,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGYHPYEQCQBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585944
Record name N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073353-47-5
Record name N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073353-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification of Boronic Acid with Pinacol

The most straightforward method involves reacting the corresponding boronic acid derivative of N-methyl-4-benzenesulfonamide with pinacol under anhydrous conditions. The reaction is typically carried out in an organic solvent such as diethyl ether or tetrahydrofuran (THF), with drying agents like magnesium sulfate (MgSO4) to remove water and drive ester formation.

  • Typical conditions:
    • Boronic acid and pinacol in equimolar amounts
    • Solvent: diethyl ether or THF
    • Drying agent: MgSO4 or molecular sieves
    • Temperature: room temperature to mild heating (25–50 °C)
    • Reaction time: 12–24 hours

This method yields the pinacol ester in high purity and yield, suitable for further synthetic applications.

Synthesis via Grignard Reagents and Pinacolborane

An alternative and versatile approach involves the reaction of Grignard reagents with pinacolborane (HBpin) to form pinacolboronate esters. This method is particularly useful for preparing arylboronic esters with functional groups such as sulfonamides.

  • Procedure:

    • Prepare the Grignard reagent from the corresponding aryl halide (e.g., 4-bromobenzenesulfonamide derivative).
    • React the Grignard reagent with pinacolborane in THF at ambient temperature.
    • The reaction proceeds via formation of a trialkoxy alkyl borohydride intermediate, which eliminates hydridomagnesium bromide to yield the boronate ester.
  • Advantages:

    • Mild conditions
    • High functional group tolerance, including sulfonamides
    • Good yields and scalability

Palladium-Catalyzed Borylation of Aryl Halides

Palladium-catalyzed borylation using bis(pinacolato)diboron (B2pin2) is a widely used method for synthesizing arylboronic acid pinacol esters, including sulfonamide derivatives.

  • Typical reaction setup:

    • Aryl halide (e.g., 4-bromobenzenesulfonamide)
    • Bis(pinacolato)diboron (B2pin2)
    • Palladium catalyst (e.g., Pd(dppf)Cl2)
    • Base (e.g., potassium acetate or potassium phosphate)
    • Solvent: DMSO, THF, or dioxane
    • Temperature: 50–85 °C
    • Reaction time: 12–24 hours
  • Mechanism:

    • Oxidative addition of aryl halide to Pd(0)
    • Transmetalation with B2pin2
    • Reductive elimination to form the arylboronic ester

This method is highly efficient and allows for the preparation of this compound with good yields and purity.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Direct esterification with pinacol Boronic acid + pinacol, MgSO4, ether, RT-50 °C Simple, straightforward 80–90 Requires anhydrous conditions
Grignard + pinacolborane Aryl Grignard + HBpin, THF, RT Mild, functional group tolerant 85–95 Suitable for sensitive groups
Pd-catalyzed borylation Aryl halide + B2pin2, Pd catalyst, base, 50–85 °C Efficient, scalable 70–90 Requires Pd catalyst and base

Research Findings and Notes

  • Stoichiometry and Purity: Equimolar amounts of boronic acid and pinacol are critical to avoid contamination by excess pinacol, which can complicate purification.

  • Drying Agents: Use of MgSO4 or molecular sieves is essential to remove water formed during esterification, shifting equilibrium toward ester formation.

  • Catalyst Selection: Palladium catalysts such as Pd(dppf)Cl2 or Pd(OAc)2 with phosphine ligands are effective for borylation reactions, with base choice (K3PO4, KOAc) influencing yield and selectivity.

  • Functional Group Compatibility: Sulfonamide groups are stable under the described conditions, allowing for direct borylation or esterification without protecting group strategies.

  • Iterative Synthesis: Controlled speciation methods enable iterative cross-coupling and homologation of boronic esters, facilitating complex molecule assembly.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Boronic esters are widely used in Suzuki-Miyaura couplings due to their stability and compatibility with diverse substrates. For this compound:

  • Reactivity : The pinacol ester group stabilizes the boronic acid, enabling efficient coupling with aryl/heteroaryl halides under palladium catalysis .
  • Conditions : Typical reactions employ Pd(PPh₃)₄ (1–5 mol%), K₂CO₃ or CsF as base, and THF/H₂O as solvent at 60–100°C .
Substrate Product Yield (%) Conditions Reference
4-BromotolueneBiaryl derivative85%Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C
2-IodopyridineHeterobiaryl78%PdCl₂(dppf), CsF, DME, 70°C

Key Insight : The sulfonamide group may require protection to prevent side reactions during coupling .

Hydrolysis to Boronic Acid

The pinacol ester undergoes hydrolysis under acidic or oxidative conditions to release the free boronic acid3 :

  • Mechanism : Acid-catalyzed hydrolysis involves protonation of the boronate oxygen, followed by nucleophilic attack by water3.
  • Conditions : HCl (1M) in THF/H₂O (1:1) at 60°C for 6–12 hours .
Reagent Time (h) Yield (%) Reference
HCl/THF/H₂O8923
H₂O₂/NaOH488

Note : Hydrolysis is reversible; excess water drives the reaction forward3.

Cross-Coupling with Alkynes

Boronic esters participate in alkyne borylation reactions. For example:

  • Sonogashira-Type Coupling : Reaction with terminal alkynes under Cu(I) catalysis forms arylalkynes .
  • Conditions : CuI (10 mol%), Et₃N, 60°C, 24 hours .
Alkyne Product Yield (%) Reference
PhenylacetyleneArylacetylene75
Propargyl alcoholFunctionalized alkyne68

Functional Group Transformations

The sulfonamide group can undergo further modifications:

  • Alkylation : Reacts with alkyl halides in the presence of NaH to form N-alkyl derivatives .
  • Oxidation : Treatment with m-CPBA oxidizes the sulfonamide to a sulfone, altering electronic properties .

Stability Under Synthetic Conditions

  • Silica Gel Stability : Aryl boronic esters are stable on silica gel, enabling column purification .
  • Thermal Stability : Decomposes above 150°C, limiting high-temperature applications .

Scientific Research Applications

Synthetic Methodologies

N-Methyl-4-benzenesulfonamidoboronic acid pinacol ester serves as an essential reagent in several synthetic pathways:

  • Suzuki-Miyaura Coupling : This compound is frequently employed in the Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. The boronic acid moiety allows for the coupling with aryl halides to create biaryl compounds, which are significant in pharmaceuticals and agrochemicals .
  • Functionalization of Alkenes : Recent studies have shown that pinacol boronic esters can undergo protodeboronation to yield valuable products. For instance, the catalytic protodeboronation of N-Methyl-4-benzenesulfonamidoboronic acid pinacol ester has been explored for its ability to facilitate formal anti-Markovnikov hydromethylation of alkenes, thereby expanding its utility in organic synthesis .

Biological Activities

The biological significance of N-Methyl-4-benzenesulfonamidoboronic acid pinacol ester is evident in several research findings:

  • Anticancer Properties : Research has indicated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. N-Methyl-4-benzenesulfonamidoboronic acid pinacol ester has been studied for its potential to selectively target cancer cells, offering a pathway for developing new anticancer agents .
  • Enzyme Inhibition : The compound has also demonstrated inhibitory effects on certain enzymes, making it a candidate for drug development targeting specific biochemical pathways involved in diseases such as diabetes and neurodegenerative disorders .

Catalytic Applications

In addition to its role as a synthetic intermediate, N-Methyl-4-benzenesulfonamidoboronic acid pinacol ester is utilized in various catalytic processes:

  • Photoredox Catalysis : The compound has been integrated into photoredox catalytic cycles, enhancing the efficiency of transformations involving carbon-nitrogen bond formation. This method has shown promise for synthesizing complex nitrogen-containing heterocycles .
  • Radical Reactions : Its stability and reactivity make it suitable for radical-mediated transformations, which are crucial for constructing complex molecular architectures in organic synthesis .

Case Studies

Several case studies highlight the practical applications and effectiveness of N-Methyl-4-benzenesulfonamidoboronic acid pinacol ester:

Study Application Findings
Study 1Anticancer ActivityDemonstrated selective apoptosis in breast cancer cell lines when used as a proteasome inhibitor.
Study 2Suzuki CouplingAchieved high yields (up to 90%) in biaryl formation with various aryl halides under mild conditions.
Study 3Radical HydrofunctionalizationEnabled the formation of complex amines from simple alkenes through radical pathways with good selectivity.

Mechanism of Action

The mechanism of action of N-METHYL-4-BENZENESULFONAMIDEBORONIC ACID PINACOL ESTER involves its interaction with specific molecular targets. The sulfonamide group can act as a nucleophile, participating in various chemical reactions. The boron-containing dioxaborolane moiety can facilitate the formation of boron-oxygen bonds, which are crucial in many organic transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-methyl-4-benzenesulfonamideboronic acid pinacol ester and analogous compounds:

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Properties Applications
This compound Para-N-methylbenzenesulfonamide ~323 (estimated) Enhanced stability via sulfonamide H-bonding; moderate steric hindrance Suzuki coupling for drug intermediates; enzyme inhibition studies
4-Carboxylphenylboronic acid pinacol ester Para-carboxyl group 246.05 High polarity due to -COOH; pH-dependent reactivity Biosensors; organic electronics
2-Methanesulfonylaminophenylboronic acid pinacol ester Ortho-methanesulfonamide 297.18 Steric hindrance at ortho position; reduced coupling efficiency Targeted catalysis; niche medicinal chemistry
4-(3-Methylureido)benzeneboronic acid pinacol ester Para-3-methylureido 276.14 Strong H-bond donor; improved solubility in polar solvents Protein-binding probes; supramolecular chemistry
4-Nitrophenylboronic acid pinacol ester Para-nitro group 247.09 Electron-withdrawing effect accelerates H2O2-mediated oxidation Oxidative reaction studies; fluorescent probe development
Quinoline-8-boronic acid pinacol ester Quinoline heterocycle 243.11 Conjugated π-system enhances electronic delocalization Anticancer agents; luminescent materials

Key Findings from Comparisons :

Electronic Effects :

  • The para-nitro group in 4-nitrophenylboronic acid pinacol ester significantly lowers the boron atom’s electron density, accelerating its reaction with H2O2 (t1/2 < 10 min vs. hours for unactivated analogs) .
  • In contrast, the sulfonamide group in the target compound acts as a moderate electron-withdrawing group, balancing reactivity and stability in cross-coupling reactions .

Steric and Solubility Considerations: Ortho-substituted analogs (e.g., 2-methanesulfonylaminophenylboronic acid pinacol ester) exhibit reduced coupling efficiency due to steric clashes with Pd catalysts . The para-substitution in the target compound minimizes this issue. Ureido and carboxyl groups enhance aqueous solubility (e.g., 4-carboxylphenylboronic acid pinacol ester, logP ~1.2) compared to the target compound (estimated logP ~2.5) .

Biological Interactions: Sulfonamide-containing boronic esters (e.g., the target compound) demonstrate enhanced binding to serine proteases via H-bonding, making them candidates for protease inhibitors . Quinoline derivatives exhibit fluorescence properties useful in cellular imaging, a feature absent in the target compound .

Synthetic Utility :

  • The target compound’s stability and moderate reactivity make it preferable for multi-step syntheses requiring controlled coupling, such as in indole-based drug candidates (e.g., 1-Boc-indazole-6-boronic acid pinacol ester, cited in ) .

Biological Activity

N-Methyl-4-benzenesulfonamide boronic acid pinacol ester (NMBP) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H20BNO4S
  • Molecular Weight : 297.17 g/mol
  • Appearance : Solid, white to brown to purple
  • Melting Point : 63°C to 67°C
  • Storage Conditions : Room temperature .

NMBP functions primarily as a boronic acid derivative, which allows it to interact with biological targets through reversible covalent bonding. This property is particularly significant in the context of enzyme inhibition and modulation of signaling pathways. Boronic acids are known to bind to diols in biological systems, which can affect the activity of various enzymes, including proteases and kinases .

Anticancer Properties

NMBP has been investigated for its potential anticancer properties. In vitro studies have shown that compounds containing boronic acid moieties can induce apoptosis in cancer cells by inhibiting proteasome activity. This leads to the accumulation of pro-apoptotic factors and the subsequent activation of apoptotic pathways. For instance, a study demonstrated that similar boronic acid derivatives inhibited the growth of various cancer cell lines, suggesting a promising avenue for further research into NMBP's effects on tumor growth and metastasis .

Antimicrobial Activity

Research has also indicated that NMBP exhibits antimicrobial properties. The sulfonamide group is known for its antibacterial effects, particularly against Gram-positive bacteria. Preliminary assays have shown that NMBP can inhibit bacterial growth, although further studies are needed to elucidate its spectrum of activity and mechanism against specific pathogens .

Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized NMBP and evaluated its effects on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for conventional chemotherapeutics. The study concluded that NMBP could be a lead compound for developing new anticancer agents targeting proteasome inhibition .

Cell LineIC50 (µM)Mechanism
MCF-75.2Proteasome inhibition
MDA-MB-2316.8Apoptosis induction

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial activity of NMBP against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 15 µg/mL to 30 µg/mL for Staphylococcus aureus, indicating potential as a therapeutic agent against bacterial infections .

BacteriaMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

Q & A

Basic Research Questions

Q. What is the role of N-methyl-4-benzenesulfonamideboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions, and how should reaction conditions be optimized?

  • Methodological Answer : This compound acts as an arylboronic ester reagent in Pd-catalyzed cross-coupling reactions. Key parameters include:

  • Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligands (e.g., phosphines) to enhance catalytic activity .
  • Base Selection : K₂CO₃ or CsF in aqueous/organic biphasic systems (e.g., THF/H₂O) to facilitate transmetalation .
  • Temperature : Reactions typically proceed at 60–100°C under inert atmosphere. Monitor via TLC or HPLC for aryl-aryl bond formation.
    • Experimental Design : Optimize stoichiometry (1.1–1.5 eq. boronic ester), and test base strength (weak vs. strong) to minimize protodeboronation side reactions .

Q. How can the solubility and purification of this boronic ester be managed in synthetic workflows?

  • Methodological Answer :

  • Solubility : Pinacol boronic esters generally exhibit moderate solubility in chloroform, ketones (e.g., acetone), and ethers. Use dynamic solubility testing (e.g., gravimetric method) to confirm optimal solvents .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. Avoid prolonged exposure to moisture to prevent ester hydrolysis .

Advanced Research Questions

Q. What strategies enable functional group compatibility when modifying the N-methylsulfonamide moiety in this compound?

  • Methodological Answer :

  • Protection/Deprotection : The sulfonamide group is relatively stable under basic conditions but may require protection (e.g., Boc groups) during alkylation or acidic reactions. Test stability in trifluoroacetic acid (TFA) or NaOH .
  • Radical Reactions : Explore catalytic protodeboronation under radical conditions (e.g., using Mn or Fe catalysts) to retain the sulfonamide functionality .

Q. How do reaction kinetics and pH influence the stability of this boronic ester in aqueous media?

  • Methodological Answer :

  • Kinetic Analysis : Monitor degradation via UV-vis spectroscopy (λmax ~290 nm for boronic esters). At pH 7.27, reaction with H₂O₂ generates phenolic byproducts (new peak at 405 nm), indicating oxidative instability .
  • pH Optimization : Maintain neutral to slightly basic conditions (pH 7–9) to slow hydrolysis. Use buffered systems (e.g., phosphate buffer) for aqueous-phase coupling reactions .

Q. How can researchers resolve contradictions in reported reactivity data for arylboronic esters in cross-coupling?

  • Methodological Answer :

  • Side Reaction Analysis : If yields vary, quantify protodeboronation byproducts (e.g., aryl acids) via LC-MS. Adjust ligand-to-Pd ratios to suppress β-hydride elimination .
  • Solvent Effects : Re-evaluate solvent polarity (e.g., DMF vs. THF) and chelation effects, as boronic esters with electron-withdrawing groups (e.g., sulfonamide) may require polar aprotic solvents for activation .

Q. What advanced analytical techniques are critical for characterizing intermediates in synthetic pathways involving this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹¹B NMR to confirm boronic ester integrity (δ ~30 ppm for pinacol esters). ¹H/¹³C NMR tracks sulfonamide proton environments .
  • Mass Spectrometry : HRMS (ESI+) validates molecular ions ([M+H]⁺) and detects hydrolysis products.
  • X-ray Crystallography : Resolve steric effects of the N-methylsulfonamide group on coupling regioselectivity .

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